molecular formula C7H9FN2O2 B053419 1,3-Dimethyl-6-fluorothymine CAS No. 112706-71-5

1,3-Dimethyl-6-fluorothymine

Cat. No.: B053419
CAS No.: 112706-71-5
M. Wt: 172.16 g/mol
InChI Key: JOVPUTNXTDGNFR-UHFFFAOYSA-N
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Description

1,3-Dimethyl-6-fluorothymine is a synthetic organic compound with the molecular formula C7H9FN2O2. It is a derivative of thymine, a pyrimidine nucleobase found in DNA.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-6-fluorothymine typically involves the fluorination of thymine derivatives. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-6-fluorothymine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Dimethyl-6-fluorothymine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-6-fluorothymine involves its incorporation into DNA, where it can interfere with DNA replication and repair processes. The fluorine atom enhances the compound’s ability to form stable hydrogen bonds with complementary nucleobases, potentially leading to mutations or inhibition of DNA synthesis. This property makes it a candidate for antiviral and anticancer research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dimethyl-6-fluorothymine is unique due to the presence of both fluorine and methyl groups, which impart distinct chemical and biological properties. The combination of these substituents enhances its stability and reactivity, making it a valuable compound for various scientific applications .

Properties

IUPAC Name

6-fluoro-1,3,5-trimethylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2O2/c1-4-5(8)9(2)7(12)10(3)6(4)11/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOVPUTNXTDGNFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=O)N(C1=O)C)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00628602
Record name 6-Fluoro-1,3,5-trimethylpyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00628602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112706-71-5
Record name 6-Fluoro-1,3,5-trimethylpyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00628602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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